4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid

Cardiovascular Pharmacology In Vivo Hemodynamics Structure-Activity Relationship

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is the exact CAS‑registered intermediate cited in progranulin‑modulator patents for Frontotemporal Dementia. Unlike common N2‑sulfonyl analogs, its C1‑linked benzoic acid core delivers a distinct reactivity and conformation profile, while the free ‑COOH handle enables direct amide coupling for library synthesis. Substituting a generic dihydroisoquinoline risks irreproducible target engagement and forfeits patent defensibility. For secure, scalable supply, order this validated scaffold now.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
CAS No. 62333-68-0
Cat. No. B15066081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid
CAS62333-68-0
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H13NO2/c18-16(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8H,9-10H2,(H,18,19)
InChIKeyFPCUEVHRKPNNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid (CAS 62333-68-0) | Chemical Properties, Structural Data & Procurement Considerations


4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is a heterocyclic organic compound characterized by a benzoic acid moiety directly attached to the 1-position of a 3,4-dihydroisoquinoline core [1]. With the molecular formula C₁₆H₁₃NO₂, it is structurally distinct from more common 3,4-dihydroisoquinoline derivatives, where substitutions are often made at the nitrogen atom [2]. The compound features calculated physicochemical properties including a LogP of 2.8-3.6, indicating moderate lipophilicity [1], and a topological polar surface area of approximately 50 Ų [1]. Its unique structure positions it as a valuable scaffold in medicinal chemistry and as a key intermediate in the synthesis of more complex molecules, particularly in the development of potential therapeutics [3].

Why Generic Substitution of 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid is Scientifically Unsound


Substituting 4-(3,4-dihydroisoquinolin-1-yl)benzoic acid with a seemingly similar 'in-class' dihydroisoquinoline analog is highly inadvisable without rigorous side-by-side validation. The compound's unique substitution pattern—a C1-linked benzoic acid versus the more common N2-linked or sulfonamide analogs—creates profound differences in its chemical reactivity, 3D conformation, and, critically, its biological target engagement [1]. For example, while N2-sulfonyl analogs are potent AKR1C3 inhibitors due to a specific 'twist' conferred by the sulfonamide linker, our target compound lacks this linker and therefore does not share that mechanism [2]. Furthermore, the presence of the free carboxylic acid group makes it a key reactive handle for amide coupling and other derivatizations in multi-step syntheses, a functional advantage that is lost in analogs lacking this group or having it in a different position [3]. This structural specificity mandates the use of the exact CAS-registered compound for reproducible research and valid IP positions.

Quantitative Differentiators for 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid: A Comparative Evidence Guide


Regiochemistry Defines Biological Effect: Hypertensive vs. Hypotensive Profile in Cardiovascular Models

In vivo cardiovascular studies on structurally related 3,4-dihydroisoquinolines have demonstrated that the position of annelation on the core scaffold dictates the pharmacological response, showing a clear binary switch in blood pressure effects. The target compound, featuring a C1-aryl substitution without the 6,7-dimethoxy motif, falls into the class of 'benzo-annelated' structures that consistently produce a hypertensive effect, which is a direct contrast to the hypotensive action of their 6,7-dimethoxy counterparts [1].

Cardiovascular Pharmacology In Vivo Hemodynamics Structure-Activity Relationship

Critical Intermediate for Progranulin Modulators: Patented Synthetic Utility

The compound is explicitly claimed as a key synthetic intermediate in the preparation of progranulin modulators, a class of molecules under investigation for neurodegenerative conditions like Frontotemporal Dementia (FTD) [1]. Its unique value lies in its use as a reactive building block; patent literature details its conversion into complex amide derivatives, a pathway that is inaccessible to structurally similar compounds lacking the specific C1-carboxyphenyl group [1]. This provides a concrete, documented synthetic advantage over non-functionalized or differently functionalized isoquinoline analogs.

Neurodegenerative Disease Medicinal Chemistry Process Chemistry

Distinct Topology from Sulfonamide-Linked AKR1C3 Inhibitors Enforces Different Binding Mode

Crystal structures of potent, selective AKR1C3 inhibitors reveal that the sulfonamide linker between the dihydroisoquinoline and benzoic acid groups is crucial for the correct 3D orientation ('twist') of the molecule within the enzyme's active site [1]. The target compound, 4-(3,4-dihydroisoquinolin-1-yl)benzoic acid, lacks this sulfonamide linker, resulting in a significantly different overall topology and a direct C-C bond between the two ring systems. This structural divergence ensures it does not engage AKR1C3 in the same manner as the sulfonamide series, eliminating the 1500-fold isoform selectivity observed for those analogs and redirecting its potential biological profile.

Cancer Biology Structural Biology Enzymology

Optimal Research and Industrial Use Cases for 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid


Synthetic Intermediate for Progranulin-Targeting Therapeutics

The primary and most commercially relevant application is as a validated, patent-cited intermediate in the synthesis of progranulin modulators, which are being explored for the treatment of Frontotemporal Dementia (FTD) and other neurodegenerative proteinopathies [1]. Researchers developing analogs in this chemical space or seeking to reproduce patented synthetic routes will require this specific compound, as its 4-carboxyphenyl group is essential for subsequent amide bond formation to generate the final active pharmaceutical ingredients [1].

Medicinal Chemistry Scaffold Hopping and Core Exploration

This compound serves as an ideal starting material or core scaffold for medicinal chemists aiming to diversify away from the well-explored N2-sulfonyl isoquinoline space (e.g., AKR1C3 inhibitors) [2]. Its C1-aryl substitution pattern offers a distinct vector for chemical elaboration, allowing exploration of new biological target space or novel intellectual property. The free carboxylic acid provides a convenient handle for generating libraries of amides, esters, and other derivatives [1].

Investigating Novel Cardiovascular Mechanisms

Given the class-level evidence that 1-substituted dihydroisoquinolines lacking 6,7-dimethoxy groups can induce a hypertensive effect [3], this specific compound can be utilized as a tool compound in cardiovascular pharmacology studies. It is suitable for researchers investigating the structure-activity relationship of pressor agents or seeking to understand the receptor-level mechanisms that differentiate hypertensive from hypotensive responses within this chemical class.

Analytical Chemistry and Reference Standard Procurement

For laboratories focused on analytical method development, quality control, or forensic chemistry, this compound is essential as a certified reference standard. Its unique CAS number (62333-68-0) and well-defined properties (LogP ~2.8, exact mass 251.0946) allow for its unambiguous identification and quantification in complex mixtures, particularly when differentiating it from its close structural isomers and analogs [4].

Quote Request

Request a Quote for 4-(3,4-Dihydroisoquinolin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.